![molecular formula C30H19NO2 B14134254 2,4,9-Triphenylbenzo[f]isoindole-1,3-dione CAS No. 4209-87-4](/img/structure/B14134254.png)
2,4,9-Triphenylbenzo[f]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,9-Triphenylbenzo[f]isoindole-1,3-dione is a complex organic compound belonging to the class of isoindole derivatives. Isoindole-1,3-dione derivatives are known for their diverse biological and pharmaceutical applications. This compound features a fused tricyclic structure with multiple phenyl groups, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,9-Triphenylbenzo[f]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines, followed by cyclization and oxidation reactions. One efficient method reported involves the reaction of substituted tetraynes with imidazole derivatives through a hexadehydro-Diels–Alder domino reaction. This process forms three new carbon-carbon bonds and two new carbon-aryl-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods
Industrial production of isoindole-1,3-dione derivatives often employs green chemistry principles to minimize environmental impact. Solventless conditions and the use of simple heating techniques are common. For instance, a green synthesis technique for isoindoline-1,3-dione derivatives involves solventless reactions and purification methods that adhere to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2,4,9-Triphenylbenzo[f]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted isoindole-1,3-dione derivatives with varying functional groups, which can be further utilized in pharmaceutical and industrial applications .
Scientific Research Applications
2,4,9-Triphenylbenzo[f]isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of 2,4,9-Triphenylbenzo[f]isoindole-1,3-dione involves its interaction with specific molecular targets and pathwaysAdditionally, it inhibits β-amyloid protein aggregation, indicating its potential in treating Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: A simpler derivative with similar biological activities.
N-Substituted isoindoline-1,3-diones: These compounds have varying substituents that modulate their biological activities.
Uniqueness
2,4,9-Triphenylbenzo[f]isoindole-1,3-dione is unique due to its fused tricyclic structure and multiple phenyl groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse modifications, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
4209-87-4 |
|---|---|
Molecular Formula |
C30H19NO2 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2,4,9-triphenylbenzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C30H19NO2/c32-29-27-25(20-12-4-1-5-13-20)23-18-10-11-19-24(23)26(21-14-6-2-7-15-21)28(27)30(33)31(29)22-16-8-3-9-17-22/h1-19H |
InChI Key |
DIIRAZWWMQPMRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C4=CC=CC=C42)C5=CC=CC=C5)C(=O)N(C3=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


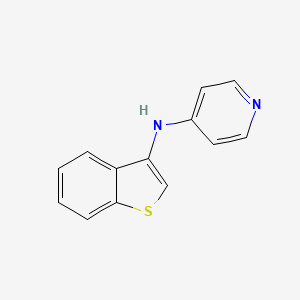
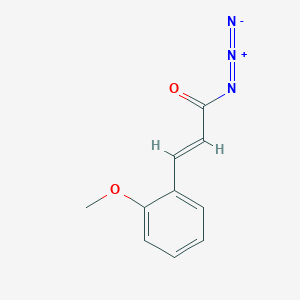
![3-[(Dimethylamino)methyl]benzenecarbothioamide](/img/structure/B14134193.png)
![[(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid](/img/structure/B14134197.png)
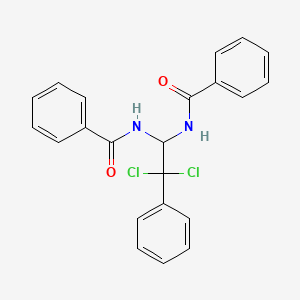
![1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene](/img/structure/B14134209.png)
![2-(5-chloro-2-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B14134212.png)
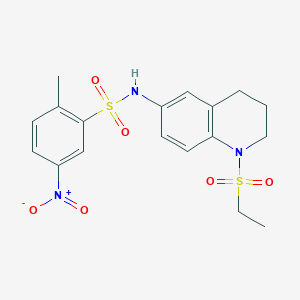
![7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B14134225.png)
![2,7-Bis(2-(pyrrolidin-1-yl)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14134232.png)

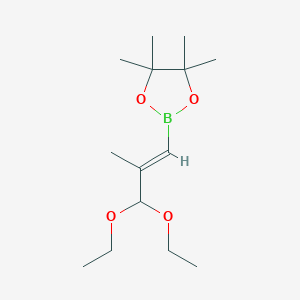
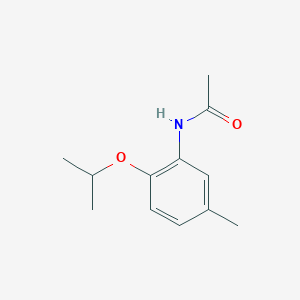
![1-(4-Chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide](/img/structure/B14134264.png)
